1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine

Description

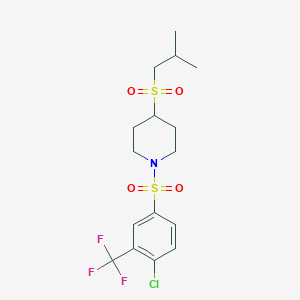

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a piperidine derivative featuring two distinct sulfonyl substituents: a 4-chloro-3-(trifluoromethyl)phenylsulfonyl group at the 1-position and an isobutylsulfonyl group at the 4-position. The dual sulfonyl moieties may confer high thermal stability and resistance to enzymatic degradation, making it a candidate for pharmaceutical or agrochemical applications. While direct evidence of its synthesis or applications is absent in the provided sources, structural analogs suggest plausible synthetic routes involving sulfonyl chloride intermediates under basic aqueous conditions .

Properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(2-methylpropylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClF3NO4S2/c1-11(2)10-26(22,23)12-5-7-21(8-6-12)27(24,25)13-3-4-15(17)14(9-13)16(18,19)20/h3-4,9,11-12H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFDCFXNYGQOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClF3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine, a compound characterized by its unique sulfonamide and piperidine structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14ClF3N2O4S2

- Molecular Weight : 394.83 g/mol

- CAS Number : 1009684-43-8

This compound features a piperidine ring substituted with two distinct sulfonyl groups, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Properties : Sulfonamides have been widely studied for their antibacterial effects. The presence of the chloro and trifluoromethyl groups may enhance these properties by increasing lipophilicity and membrane permeability.

- Anticancer Activity : Some studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The specific activity of this compound in cancer models remains to be fully elucidated.

- Analgesic Effects : Related compounds have shown potential analgesic properties, possibly through mechanisms involving modulation of pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

Data Tables

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antibacterial | Sulfamethoxazole | Inhibition of bacterial growth |

| Anticancer | Sulfanilamide | Induction of apoptosis in tumor cells |

| Analgesic | Tramadol | Modulation of pain pathways |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Sulfonyl Groups

- Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (Compound 1)

- Core Structure : Piperidine with a single sulfonyl group.

- Substituents : 4-chlorophenylsulfonyl at position 1 and an ethyl ester at position 3.

- Key Differences : The target compound has dual sulfonyl groups and a trifluoromethyl substituent, which may increase lipophilicity and steric bulk compared to Compound 1.

- Synthesis : Both likely involve nucleophilic substitution between piperidine derivatives and sulfonyl chlorides under alkaline conditions (pH 9–10) .

Piperidine Derivatives with Trifluoromethylphenyl Groups

- Semap (1-[4,4-Bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol) Core Structure: Piperidine with hydroxyl and arylalkyl substituents. Substituents: 4-chloro-3-(trifluoromethyl)phenyl group (shared with the target) and a bis(4-fluorophenyl)butyl chain. Key Differences: Semap’s hydroxyl group and bulky arylalkyl chain contrast with the target’s sulfonyl groups, likely altering solubility and target affinity. Semap is a proprietary drug, suggesting the trifluoromethylphenyl moiety may be pharmacologically significant .

Pyridine/Piperazine-Based CYP51 Inhibitors

- UDO and UDD (Pyridine Derivatives) Core Structure: Piperazine (UDO) or piperidine (UDD) linked to pyridine. Substituents: Trifluoromethylphenyl and chlorophenyl groups. Key Differences: The target’s piperidine core and dual sulfonyl groups differ from UDO/UDD’s piperazine/pyridine hybrid structures. These CYP51 inhibitors exhibit anti-Trypanosoma cruzi activity, implying that the target’s trifluoromethyl group could enhance enzyme binding, though its sulfonyl groups may reduce membrane permeability compared to UDO/UDD .

Agrochemical Piperidine Derivatives

- Fenpropidin (1-(3-(4-(1,1-dimethyl)phenyl)-2-methylpropyl)piperidine) Core Structure: Piperidine with an alkylaryl substituent. Substituents: Bulky hydrophobic groups (e.g., dimethylphenyl). This may affect bioavailability and environmental impact .

Patent Compounds with Sulfonyl and Trifluoromethyl Groups

- N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Core Structure: Pyridine with sulfonyl and thiazolyl groups. Substituents: Methylsulfonyl and trifluoromethyl (in related analogs). The isobutylsulfonyl group could enhance solubility relative to methylsulfonyl .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthesis : The target compound may be synthesized via stepwise sulfonylation of piperidine, analogous to methods used for ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate .

- Agrochemical Potential: Dual sulfonyl groups could confer herbicidal or fungicidal activity by disrupting enzyme function, as seen in sulfonylurea herbicides .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine?

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the piperidine core with sulfonyl group introduction. For example, sulfonylation of piperidine derivatives using 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions in solvents like dichloromethane or dimethylformamide (DMF) .

- Step 2: Subsequent sulfonation at the 4-position using isobutylsulfonyl chloride. Reaction conditions often require precise temperature control (0–5°C) to avoid side reactions .

- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress, while purification employs column chromatography (silica gel) or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques:

- Nuclear Magnetic Resonance (NMR): , , and NMR confirm substituent positions and electronic environments .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for pharmacological studies) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. What are the solubility and stability considerations for this compound?

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol .

- Stability: Susceptible to hydrolysis under acidic/basic conditions due to sulfonyl groups. Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How does the electronic configuration of the trifluoromethyl group influence reactivity in this compound?

The –CF group is strongly electron-withdrawing, which:

- Stabilizes the sulfonyl group via resonance, reducing susceptibility to nucleophilic attack.

- Enhances binding affinity in enzyme inhibition studies by increasing hydrophobic interactions .

Experimental validation via computational modeling (e.g., DFT calculations) is recommended to map electrostatic potentials .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Case Example: Discrepancies in IC values for enzyme inhibition may arise from assay conditions (e.g., pH, ionic strength).

- Methodology:

- Standardize assay protocols (e.g., uniform buffer systems, temperature).

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

- Cross-reference with structural analogs (e.g., bromothiophene-substituted derivatives) to identify substituent-specific effects .

Q. How can structure-activity relationships (SAR) be optimized for pharmacological applications?

- Key Modifications:

- Replace the isobutylsulfonyl group with bulkier substituents (e.g., adamantyl) to enhance blood-brain barrier penetration .

- Introduce halogen atoms (e.g., fluorine) at the 4-chlorophenyl ring to improve metabolic stability .

- Validation: Pharmacokinetic profiling (e.g., microsomal stability assays) and in vivo efficacy studies in rodent models .

Q. What are the implications of this compound in mitochondrial complex modulation?

- Mechanistic Insight: Structural analogs (e.g., 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol derivatives) inhibit mitochondrial complex IV, suggesting potential as metabolic disruptors .

- Experimental Design:

- Use oxygen consumption assays (Seahorse Analyzer) to quantify electron transport chain activity.

- Pair with fluorescence-based ROS detection to assess oxidative stress .

Methodological Challenges and Solutions

Q. How can low yields during sulfonylation steps be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.